molecular formula C13H18N2O B2402163 N-(piperidin-3-ylmethyl)benzamide CAS No. 155542-03-3

N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B2402163
CAS No.: 155542-03-3
M. Wt: 218.3
InChI Key: SIHLWNGPBLLVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-3-ylmethyl)benzamide is a compound that features a piperidine ring attached to a benzamide moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, and benzamide is a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride or benzamide derivatives. One common method is the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(piperidin-3-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position.

    N-(piperidin-2-ylmethyl)benzamide: Similar structure but with the piperidine ring attached at the 2-position.

Uniqueness: N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This positional difference can result in distinct pharmacological profiles compared to its analogs .

Biological Activity

N-(piperidin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring attached to a benzamide moiety. The presence of the piperidine ring contributes to its biological activity by enabling interactions with various biological targets.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies indicate that benzamide derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antitumor effects against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values as low as 0.25 µM .
  • Neurological Effects : Compounds similar to this compound have been investigated for their potential neuroprotective effects. They may influence neurotransmitter systems and exhibit properties that could be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Modulation : In cancer studies, certain derivatives have been shown to induce cell cycle arrest through pathways involving key proteins such as p53 and p21 . This suggests that this compound may act by disrupting the normal progression of the cell cycle in tumor cells.
  • Inhibition of Tumor Growth : Research indicates that related compounds can inhibit tumor growth and metastasis in preclinical models. For example, a study demonstrated a 40% reduction in lung metastasis from primary breast tumors when treated with specific benzamide derivatives .
  • Enzyme Inhibition : Some studies suggest that this compound and its analogs may act as reversible inhibitors of enzymes involved in lipid metabolism, potentially influencing cancer cell survival and proliferation .

Antitumor Activity

A notable study evaluated the antitumor potential of this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
47HepG20.25p53/p21 pathway activation
18MDA-MB-23119.9Reversible MAGL inhibition
20OVCAR-37.9Selective MAGL inhibition

These findings highlight the compound's potential as a therapeutic agent against hepatocellular carcinoma and other cancers.

Neurological Studies

In neurological research, compounds structurally related to this compound have been studied for their effects on cognitive function and neuroprotection:

  • A study indicated that certain benzamide derivatives could modulate neurotransmitter levels, suggesting potential applications in treating cognitive dysfunction associated with neurodegenerative diseases .

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLWNGPBLLVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ba) A solution of 42.5 g of N-(3-pyridinylmethyl)-benzamide in 220 ml of ethanol and 220 ml of 1N hydrochloric acid is treated with 4.2 g of palladium on charcoal and hydrogenated at room temperature for 24 hours over 100 bar of hydrogen. Then, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in methylene chloride and shaken with 11N sodium hydroxide solution. The organic phase is washed with water, dried and evaporated. There are obtained 36.1 g of (RS)-N-piperidin-3-ylmethyl-benzamide, MS (FAB): 218 M+.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.